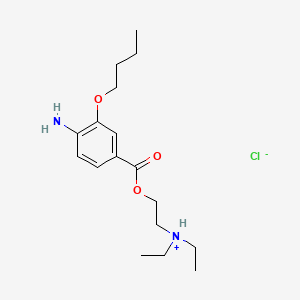
Conjuncain
Vue d'ensemble
Description
Oxybuprocaine hydrochloride is the monohydrochloride salt of oxybuprocaine. It has a role as a local anaesthetic. It contains an oxybuprocaine.
Applications De Recherche Scientifique
Chemokine Expression in Chronic GVHD : Chronic GVHD of the conjunctiva, a condition after bone marrow transplantation, is characterized by the expression of Th1-associated chemokines, contributing to inflammation and dry-eye syndrome (Westekemper et al., 2010).
Efficacy of Anti-inflammatory Drops on Dry Eye : The therapeutic effects of corticosteroids and nonsteroidal anti-inflammatory drops were evaluated in dry eye patients, showing that corticosteroids have beneficial effects on both subjective and objective clinical parameters (Avni Murat Avunduk et al., 2003).
In Vitro Study of Inflammatory Potential in Epithelial Cells : The impact of various eye drops on conjunctiva-derived epithelial cells was studied, revealing different effects on inflammation-associated markers (J. Guenoun et al., 2005).
Expression of Estrogen and Progesterone Receptors : Research found estrogen and progesterone receptors in the human conjunctiva of premenopausal females, suggesting the conjunctiva as a target site for sex steroids (G. Fuchsjäger‐Mayrl et al., 2002).
Therapeutic Potential of TSG-6 in Inflammation-Mediated Dry Eye : Topical TSG-6 administration was found to protect the ocular surface in mouse models of inflammation-mediated dry eye syndrome (Min Joung Lee et al., 2015).
Glycoconjugates in Patients with Exfoliation Syndrome : A study investigated glycoconjugates in the conjunctiva of patients with and without exfoliation syndrome using lectin and immunohistochemistry (J. Hietanen et al., 1995).
Expression of β-Defensins in Dry Eye Disease : Research examined whether β-defensins are differentially expressed in the conjunctival epithelium of patients with dry eye compared to normal subjects (Srihari Narayanan et al., 2003).
Ocular Pharmacokinetics and Drug Delivery : A review highlighted challenges in ocular pharmacokinetics and drug delivery, discussing various therapeutic possibilities and methods for drug delivery in ophthalmology (A. Urtti, 2006).
Propriétés
IUPAC Name |
2-(4-amino-3-butoxybenzoyl)oxyethyl-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUDWLMFLCODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-butoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



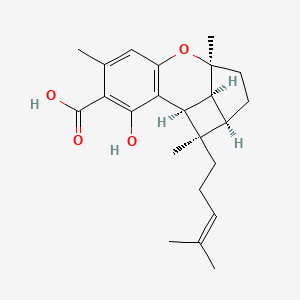
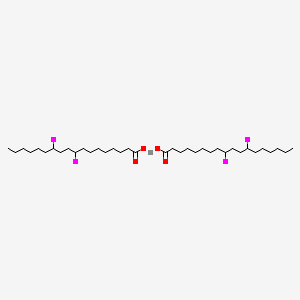


![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)




![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
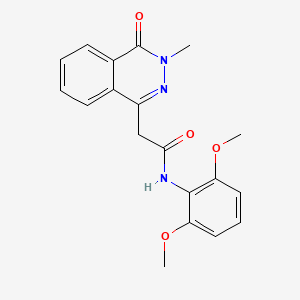
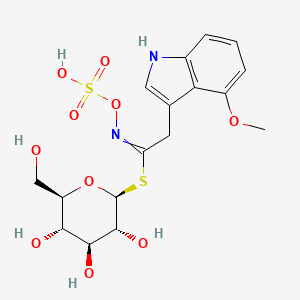
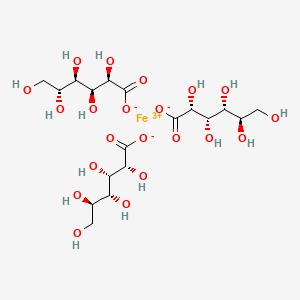
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)